molecular formula C10H18BrNO3 B8405160 N-(6-bromohexanoyl)-glycine, ethyl ester

N-(6-bromohexanoyl)-glycine, ethyl ester

Cat. No.: B8405160
M. Wt: 280.16 g/mol
InChI Key: AEIHKKATNVLMNY-UHFFFAOYSA-N
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Description

Chemical Structure: N-(6-Bromohexanoyl)-glycine, ethyl ester (C₁₀H₁₆BrNO₃; MW: 278.14 g/mol) consists of a glycine backbone with two key modifications:

  • An ethyl ester group at the carboxyl terminus.
  • A 6-bromohexanoyl group attached to the amino terminus via an amide bond.

Synthesis: The compound is synthesized by reacting glycine ethyl ester with 6-bromohexanoyl chloride in the presence of a base (e.g., triethylamine or DIPEA) under inert conditions (). The bromine atom at the ω-position serves as a reactive handle for further functionalization, such as nucleophilic substitution (e.g., azide introduction via NaN₃) .

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

ethyl 2-(6-bromohexanoylamino)acetate

InChI

InChI=1S/C10H18BrNO3/c1-2-15-10(14)8-12-9(13)6-4-3-5-7-11/h2-8H2,1H3,(H,12,13)

InChI Key

AEIHKKATNVLMNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Reactivity : The bromine atom enables SN2 reactions, making it valuable in click chemistry, polymer synthesis, and bioconjugation .
  • Solubility: The ethyl ester enhances solubility in organic solvents (e.g., DCM, THF), while the hydrophobic hexanoyl chain reduces aqueous solubility.

Comparison with Similar Glycine Ethyl Ester Derivatives

Substituent Group and Molecular Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
N-(6-Bromohexanoyl)-glycine, ethyl ester 6-Bromohexanoyl C₁₀H₁₆BrNO₃ 278.14 SN2 reactions, polymer intermediates
N-(t-Boc)-glycine ethyl ester tert-Butoxycarbonyl (BOC) C₉H₁₇NO₅ 219.24 Acid-labile protecting group in peptide synthesis
Ethyl N-formylglycine Formyl C₅H₉NO₃ 131.13 Amide formation via dehydrochlorination
N-(4-Methylphenyl)-glycine ethyl ester 4-Methylphenyl C₁₁H₁₅NO₂ 193.24 Aromatic interactions, potential drug intermediates
N-(9H-Purin-6-yl)-glycine ethyl ester Purine heterocycle C₉H₁₁N₅O₂ 221.22 Nucleotide analog synthesis

Reactivity and Functionalization

  • This compound: The bromine atom undergoes nucleophilic substitution (e.g., azide, amine, or thiol introduction) . Used to synthesize glycosyl monomers for glycopolymers () and therapeutic agents like RMD86 ().
  • N-Boc Derivatives :
    • Stable under basic conditions but cleaved by acids (e.g., TFA), ideal for stepwise peptide synthesis .
  • Aromatic Substituents (e.g., 4-Methylphenyl) :
    • Enhance π-π stacking and alter solubility; used in drug discovery .

Physical and Spectroscopic Properties

  • Solubility: Bromohexanoyl derivatives are less polar than formyl or Boc-protected analogs, favoring organic phases.
  • Hydrogen Bonding : Glycine ethyl esters with smaller substituents (e.g., formyl) form stronger intermolecular hydrogen bonds, as shown in dimerization studies ().
  • Thermal Stability: Boc-protected esters exhibit higher thermal stability (decomposition >150°C) compared to bromohexanoyl derivatives .

Critical Analysis of Divergent Data

  • Reactivity Conflicts: While bromohexanoyl derivatives are typically reactive toward nucleophiles, shows successful azide substitution in DMF, whereas highlights stability in biological media. This suggests solvent-dependent reactivity.

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